molecular formula C15H16O4 B2503746 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate CAS No. 859137-70-5

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

Cat. No.: B2503746
CAS No.: 859137-70-5
M. Wt: 260.289
InChI Key: XIUJSNTXEPQAQW-PRKJJMSOSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is an organic ester compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol . It is supplied for research purposes and is characterized by a specific stereochemistry in its hexa-2,4-dienoate chain, designated as (2E,4E). This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of Transient Receptor Potential Vanilloid 1 (TRPV1) channels . TRPV1 is a critical ion channel receptor involved in the modulation of pain, inflammation, and pruritus (itching) pathways . Researchers are investigating the potential of this compound and its analogs as novel TRPV1 modulators for the potential treatment or management of a range of conditions, including inflammatory skin diseases, pain disorders, sensitive skin, and rosacea . Its structure combines a (2E,4E)-hexa-2,4-dienoate moiety, also known as an ethyl sorbate derivative, with a 3-methoxyphenyl group via a 2-oxoethyl linker, making it a valuable chemical tool for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJSNTXEPQAQW-PRKJJMSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an esterification step to yield the final product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate involves its interaction with various molecular targets. The compound’s methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Esters of Sorbic Acid

Sorbic acid derivatives include esters, salts, and amides. Key structural analogues are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate C₁₅H₁₆O₅ 276.29 Contains 3-methoxyphenyl group; conjugated diene system Potential use in pharmaceuticals or agrochemicals (hypothesized)
Ethyl (2E,4E)-hexa-2,4-dienoate (Ethyl sorbate) C₈H₁₂O₂ 140.18 Simple ester of sorbic acid; volatile Food preservative (inhibits molds and yeasts)
Methyl (2E,4E)-hexa-2,4-dienoate (Methyl sorbate) C₇H₁₀O₂ 126.15 Smaller ester group; higher volatility Flavoring agent; intermediate in organic synthesis
Calcium (2E,4E)-hexa-2,4-dienoate (Calcium sorbate) C₁₂H₁₀CaO₄ 274.33 Divalent salt; high water solubility Preservative in baked goods, dairy products
Potassium (2E,4E)-hexa-2,4-dienoate (Potassium sorbate) C₆H₇KO₂ 150.22 Monovalent salt; pH-stable in aqueous solutions Broad-spectrum food preservative

Amide Derivatives

Amides of (2E,4E)-hexa-2,4-dienoic acid exhibit pesticidal activity:

  • N-Cyclohexylhexa-2,4-dienamide (C₁₂H₁₇NO): Demonstrated toxicity against Tuta absoluta, a tomato pest, likely due to interference with insect nervous systems .

Substituted Phenyl Derivatives

Compounds like D14–D20 () feature penta-2,4-dienamide backbones with substituted benzodioxole or benzyloxy groups. These derivatives exhibit varied melting points (182–233°C) and are explored for anticancer or enzyme-inhibitory activities .

Antimicrobial Activity

  • Ethyl sorbate inhibits microbial growth in meat products by disrupting cell membranes .
  • Sorbic acid (parent compound) is incorporated into antibiotics like A 54556A, targeting bacterial fatty acid synthesis .

Pesticidal Activity

  • Hexa-2,4-dienamide derivatives (e.g., N-cyclohexylhexa-2,4-dienamide) exhibit insecticidal properties, likely via neurotoxic effects .

Structural Modifications and Solubility

  • Calcium and potassium salts of sorbic acid are preferred in aqueous systems due to high solubility, whereas esters are used in lipid-rich matrices .

Physicochemical Properties

Property 2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate Ethyl Sorbate Calcium Sorbate
Molecular Weight 276.29 g/mol 140.18 g/mol 274.33 g/mol
Melting Point Not reported Liquid at RT >300°C (decomposes)
Solubility Likely lipophilic Insoluble in water 58 g/100 mL (water)
Stability Stable under anhydrous conditions Heat-sensitive pH-stable (4–6.5)

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a methoxyphenyl group attached to a hexa-2,4-dienoate moiety, which may contribute to its reactivity and interaction with biological systems.

  • IUPAC Name : 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
  • Molecular Formula : C15H16O4
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 859137-70-5

Synthesis

The synthesis typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism followed by esterification, often under reflux conditions in ethanol.

The biological activity of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is primarily attributed to its ability to interact with various molecular targets in biological systems. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles, potentially modulating enzyme and receptor activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the methoxy group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial strains. In vitro studies have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism reveal that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specific studies have shown that derivatives of hexa-2,4-dienoates can inhibit tumor growth in various cancer models .

Comparative Analysis

Compound NameBiological ActivityMechanism
2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoateAntimicrobial, AnticancerInteracts with proteins via π-π stacking; Michael addition
2-(4-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoateModerate AntimicrobialSimilar interaction mechanisms
2-(3-Hydroxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoateAntioxidantReduces oxidative stress in cells

Case Studies

  • Antibacterial Activity Study : A study conducted on various derivatives of hexa-2,4-dienoates found that 2-(3-methoxyphenyl)-2-oxoethyl exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
  • Anticancer Research : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 µM.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate?

The synthesis typically involves esterification between 2-(3-methoxyphenyl)-2-oxoethanol and (2E,4E)-hexa-2,4-dienoic acid derivatives. Gold(I)-catalyzed coupling reactions (e.g., Build/Couple/Pair strategies) may optimize stereochemical control for the dienoate moiety . Reagents such as 3-methoxyphenyl isocyanate or related derivatives () can serve as precursors. Purification via column chromatography and characterization by 1H^1H/13C^{13}C-NMR are critical to confirm regiochemistry and stereochemistry.

Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?

  • Spectroscopy : Use 1H^1H-NMR to confirm the (2E,4E)-configuration via coupling constants (JJ-values) of the conjugated diene (typically J=1015HzJ = 10-15 \, \text{Hz}). IR spectroscopy identifies ester carbonyl stretches (~1740 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be investigated?

Hydrolases (EC 3.7.1.13) are potential candidates for cleaving the ester bond. Perform enzyme assays using purified hydrolases (e.g., 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase) under physiological pH and temperature. Monitor reaction kinetics via HPLC-MS to identify degradation products like 3-methoxyphenylglyoxal and (2E,4E)-hexa-2,4-dienoic acid . Competitive inhibition studies can elucidate substrate specificity.

Q. What computational approaches validate experimental data for stereochemical assignment?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict 1H^1H-NMR chemical shifts and coupling constants for the (2E,4E)-dienoate system. Compare computed values with experimental data to resolve discrepancies. For crystallographic data, use software like Mercury (CCDC) to analyze packing diagrams and hydrogen-bonding motifs .

Q. How do hydrogen-bonding patterns influence crystal packing?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) dimers or chains. For example, the methoxy group may act as a hydrogen-bond acceptor, while the oxoethyl group participates in C=O···H interactions. X-ray data () and software like CrystalExplorer quantify interaction energies .

Data Contradiction & Optimization

Q. How to address conflicting NMR and X-ray data for the dienoate moiety?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in solution vs. static crystal structures). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with NOESY/ROESY to detect through-space correlations consistent with the (2E,4E)-configuration .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalysis : Screen transition-metal catalysts (e.g., Au(I) or Pd(0)) to enhance stereoselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Workflow : Use Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and reaction time.

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Refer to GHS hazard statements (e.g., H302, H410; ). Use fume hoods for synthesis, and store under inert gas (N2_2) at 2–8°C to prevent hydrolysis. Disposal must comply with EPA guidelines for α,β-unsaturated esters due to potential ecotoxicity .

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